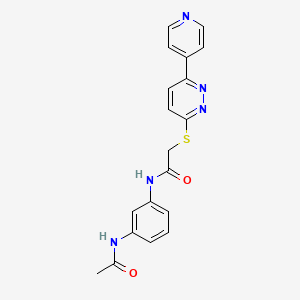

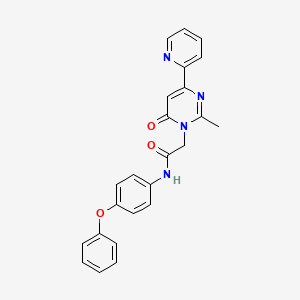

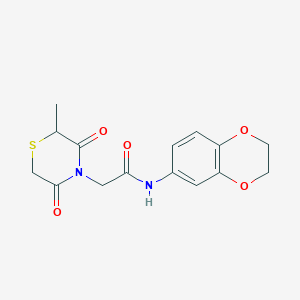

![molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6](/img/structure/B2880174.png)

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . They are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . Another example is the synthesis of a thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety, which was synthesized by the reaction of N,N′-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives was characterized by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Applications De Recherche Scientifique

Chemical Synthesis and Scaffold Development

Thienopyrimidine derivatives have been extensively explored for their synthetic versatility and potential as bioactive scaffolds. For instance, the synthesis of new thienopyrimidine derivatives has demonstrated significant antimicrobial and anti-inflammatory activities, showcasing their broad applicability in medicinal chemistry (Tolba et al., 2018). These compounds' chemical structures allow for various modifications, enhancing their biological efficacy and potential for drug development.

Material Science and Catalysis

Compounds with the oxa-azabicycloheptane structure have found applications in material science and catalysis, serving as building blocks for more complex molecules. The synthesis and conformational analysis of new cyclobutane-fused nucleosides, designed as conformational mimics of anti-HIV agents, exemplify the strategic use of bicyclic structures in developing therapeutics with targeted biological activities (Alibés et al., 2006).

Antimicrobial and Anti-inflammatory Applications

The exploration of thienopyrimidine scaffolds for antimicrobial and anti-inflammatory purposes is a significant area of research. Studies have shown that thienopyrimidine derivatives exhibit remarkable activity against various microbial strains, indicating their potential as antimicrobial agents. The structural diversity of these compounds allows for targeted modifications to enhance their bioactivity and specificity (Candia et al., 2017).

Molecular Modelling and Drug Design

The application of thienopyrimidines in molecular modelling and drug design is another critical area of research. Computational studies and molecular modelling have been employed to understand the interaction of thienopyrimidine derivatives with biological targets, facilitating the design of compounds with improved efficacy and selectivity. This approach underscores the importance of these compounds in the rational design of new therapeutic agents (Gaber et al., 2010).

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidine derivatives, a class to which this compound belongs, are known to have diverse biological activities . They have been associated with anticancer , antibacterial , anti-inflammatory , antiviral , and antimalarial activities .

Mode of Action

Thieno[2,3-d]pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Thieno[2,3-d]pyrimidine derivatives are known to have significant effects at the molecular and cellular levels due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and temperature.

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidine derivatives can depend on their specific structure and biological activities. The cytotoxicity of the newly synthesized products was evaluated using six cancer and one normal cell lines. The toxicity of compounds with optimal cytotoxicity was measured using shrimp larvae .

Orientations Futures

Propriétés

IUPAC Name |

5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZFYISHRJVTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

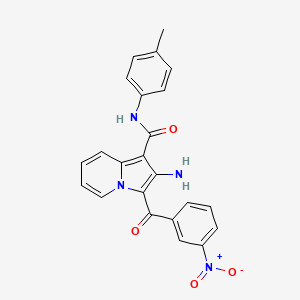

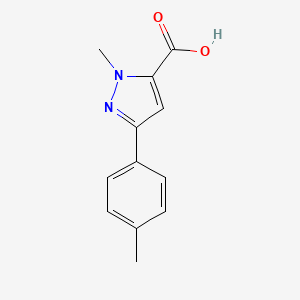

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)

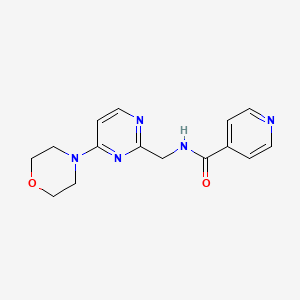

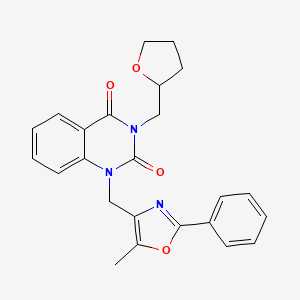

![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)

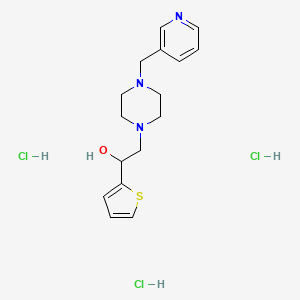

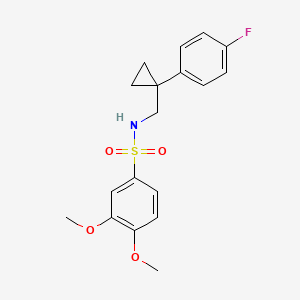

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)